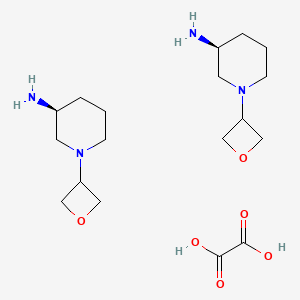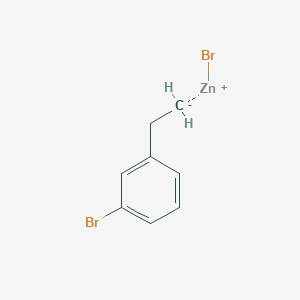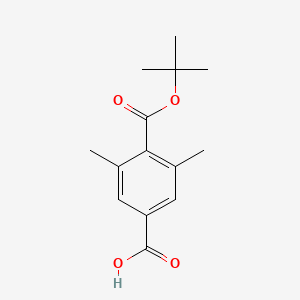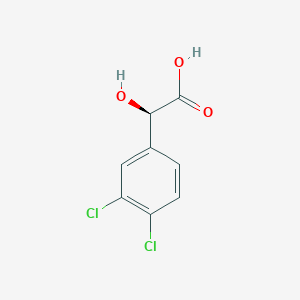
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9HBrCl2F4N2. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to the quinazoline core. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms through halogenation reactions.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the quinazoline core .
Aplicaciones Científicas De Investigación
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Employed in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline: Similar structure but with a furyl group instead of a trifluoromethyl group.
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline: Contains an iodine atom instead of a trifluoromethyl group.
Uniqueness
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9HBrCl2F4N2 |
|---|---|
Peso molecular |
363.92 g/mol |
Nombre IUPAC |
7-bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9HBrCl2F4N2/c10-4-3(9(14,15)16)1-2-6(5(4)13)17-8(12)18-7(2)11/h1H |
Clave InChI |
WWIVWNJCWQRAFT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1C(F)(F)F)Br)F)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)

![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)

![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)




